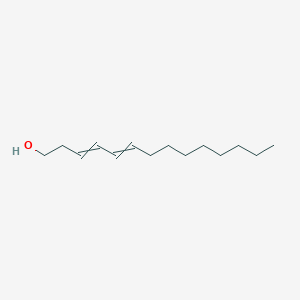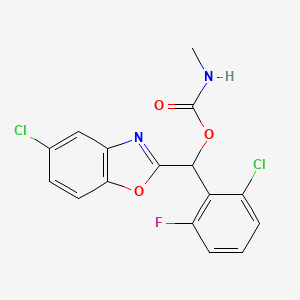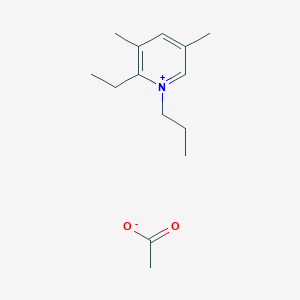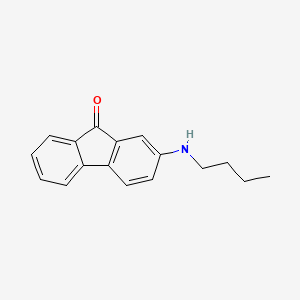
1-Methyl-4-(thiophen-3-yl)-1,2,3,6-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(thiophen-3-yl)-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of heterocyclic compounds It features a tetrahydropyridine ring substituted with a thiophene group at the 3-position and a methyl group at the 1-position
Preparation Methods
The synthesis of 1-Methyl-4-(thiophen-3-yl)-1,2,3,6-tetrahydropyridine can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-4-piperidone with thiophene-3-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Methyl-4-(thiophen-3-yl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydrothiophene derivative using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Methyl-4-(thiophen-3-yl)-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 1-Methyl-4-(thiophen-3-yl)-1,2,3,6-tetrahydropyridine exerts its effects involves interactions with molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of key enzymes. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
1-Methyl-4-(thiophen-3-yl)-1,2,3,6-tetrahydropyridine can be compared with other similar compounds, such as:
1-Methyl-4-(thiophen-2-yl)-1,2,3,6-tetrahydropyridine: Similar structure but with the thiophene group at the 2-position.
1-Methyl-4-(furan-3-yl)-1,2,3,6-tetrahydropyridine: Similar structure but with a furan ring instead of a thiophene ring.
1-Methyl-4-(pyridin-3-yl)-1,2,3,6-tetrahydropyridine: Similar structure but with a pyridine ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiophene ring, which imparts distinct electronic and steric properties.
Properties
CAS No. |
103393-67-5 |
|---|---|
Molecular Formula |
C10H13NS |
Molecular Weight |
179.28 g/mol |
IUPAC Name |
1-methyl-4-thiophen-3-yl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C10H13NS/c1-11-5-2-9(3-6-11)10-4-7-12-8-10/h2,4,7-8H,3,5-6H2,1H3 |
InChI Key |
AVNVDRPZIJPSIW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=CC1)C2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tributyl{[1-(methylsulfanyl)-4-phenylbutyl]sulfanyl}stannane](/img/structure/B14340180.png)


![2,2'-Methylenebis[5-(chloromethyl)thiophene]](/img/structure/B14340203.png)







![2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene](/img/structure/B14340243.png)
